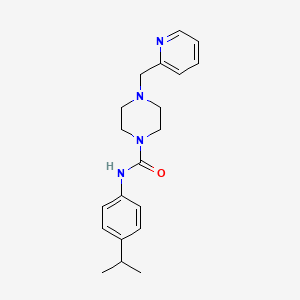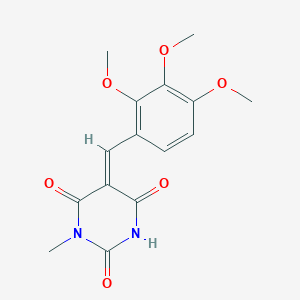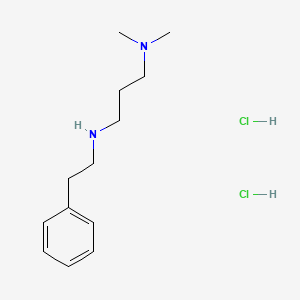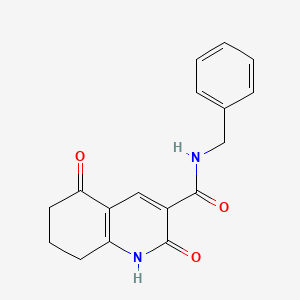![molecular formula C24H21F3N2O B4624034 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624034.png)
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Vue d'ensemble
Description
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It has been widely studied for its potential use in the treatment of various neurological and psychiatric disorders such as schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and drug addiction.
Applications De Recherche Scientifique
Synthesis of Polymers and Materials
Polyimides synthesized from aromatic diamines and tetracarboxylic dianhydrides exhibit high thermal stability and solubility in organic solvents, making them suitable for producing transparent, tough, and flexible films. These materials have potential applications in electronics and aerospace industries due to their exceptional thermal and mechanical properties (Imai, Maldar, & Kakimoto, 1984).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, compounds structurally related to 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide have been explored for their biological activity. For instance, the development of isoquinolones from benzamides and alkynes through oxidative ortho C-H activation offers a new methodology for synthesizing polycyclic amides with potential pharmacological applications (Song et al., 2010).
Synthetic Organic Chemistry
The abnormal substituent effects in the Bischler-Napieralski reaction of aromatic formamides leading to the production of azaazulene systems indicate the complexity and versatility of isoquinoline derivatives in synthetic organic chemistry. This highlights their role in constructing complex molecular architectures (Ishikawa et al., 2000).
Heterocyclic Chemistry
The reaction of N-Dichlormethylen-benzamid with amidines leading to the formation of oxo-s-triazines and further structural proofs by independent synthesis demonstrate the utility of isoquinoline derivatives in the synthesis of condensed triazines. These heterocyclic compounds are of interest due to their potential applications in pharmaceuticals and agrochemicals (Reimlinger, 1971).
Fluorescent Chemosensors
Isoquinoline derivatives have been utilized in the development of fluorescent chemosensors for metal ions. A specific example is the creation of a highly selective fluorescent chemosensor for Cobalt(II) ions, showcasing the relevance of these compounds in environmental monitoring and biological imaging (Liu et al., 2019).
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O/c25-24(26,27)21-9-11-22(12-10-21)28-23(30)19-7-5-17(6-8-19)15-29-14-13-18-3-1-2-4-20(18)16-29/h1-12H,13-16H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLWOULVFGWVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-chlorophenyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4623956.png)
![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4623966.png)


![ethyl 2-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623994.png)

![5,6-dimethyl-2-[(4-methylbenzyl)thio]-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4624009.png)
![[(6-amino-1,3-benzothiazol-2-yl)thio]acetonitrile](/img/structure/B4624018.png)
![ethyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4624021.png)
![N-1,3-benzothiazol-2-yl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4624028.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4624029.png)


![4-[methyl(phenylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624049.png)